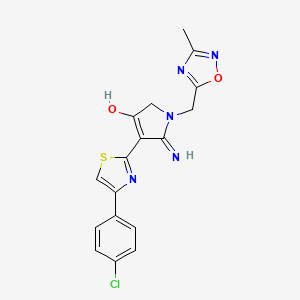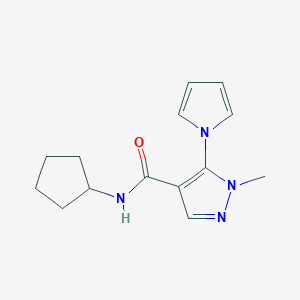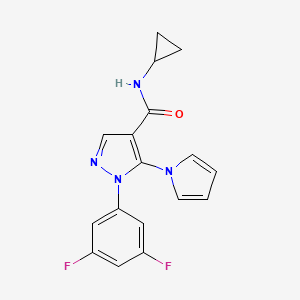![molecular formula C18H16F3N3O3 B12173217 2-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B12173217.png)
2-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide is a synthetic organic compound that features a benzimidazole core substituted with a trifluoromethyl group and an acetamide linkage to a dimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide typically involves multiple steps:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the trifluoromethyl group: This step often involves radical trifluoromethylation, which can be carried out using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator.
Coupling with the dimethoxyphenyl group: The final step involves the formation of the acetamide linkage, which can be achieved through an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide can undergo various types of chemical reactions:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving benzimidazole derivatives.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Wirkmechanismus
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide involves its interaction with specific molecular targets. The benzimidazole core can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability. The exact pathways and targets would depend on the specific biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry where such properties are desirable.
Eigenschaften
Molekularformel |
C18H16F3N3O3 |
|---|---|
Molekulargewicht |
379.3 g/mol |
IUPAC-Name |
2-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]acetamide |
InChI |
InChI=1S/C18H16F3N3O3/c1-26-14-6-3-10(7-15(14)27-2)8-16(25)22-11-4-5-12-13(9-11)24-17(23-12)18(19,20)21/h3-7,9H,8H2,1-2H3,(H,22,25)(H,23,24) |
InChI-Schlüssel |
MQFIQYKQANEQIF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N=C(N3)C(F)(F)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-butoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12173136.png)

![5-[(2-fluorobenzyl)oxy]-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B12173144.png)


![N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}furan-2-carboxamide](/img/structure/B12173167.png)
![1-(2-methoxyphenyl)-N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12173175.png)
![N-[2-(4-hydroxyphenyl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B12173190.png)

![1-[2-(1H-benzimidazol-2-yl)ethyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12173202.png)
![2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(morpholin-4-yl)pyridazin-3(2H)-one](/img/structure/B12173210.png)

![N-[2-(acetylamino)ethyl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B12173220.png)
![N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-(1H-indol-3-yl)propanamide](/img/structure/B12173225.png)
